
4-Fluoro-2-methyl-1h-indole
Vue d'ensemble
Description
4-Fluoro-2-methyl-1H-indole is a significant heterocyclic compound . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .
Synthesis Analysis
The synthesis of this compound involves several chemical reactions such as alkylation, aromatic substitution, and nitration . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of this compound is C9H8FN . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 327.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.2±0.3 cm^3, and a polar surface area of 36 Å^2 .Applications De Recherche Scientifique
Catalytic Activity in Organic Synthesis
- Synthesis of Derivatives: Nickel ferrite nanoparticles have been used in the synthesis of various derivatives involving 5-fluoro-1H-indole, demonstrating their potential in organic synthesis and biological activity studies (Rao et al., 2019).
Pharmacological Development
- HIV-1 Attachment Inhibitor: Derivatives of indole, including 4-fluoro variants, have been discovered as novel HIV-1 attachment inhibitors, interfering with CD4-gp120 interactions, highlighting their significance in antiviral drug development (Wang et al., 2003).
- Anticancer Potential: Novel indole-thiazolidinone hybrid structures, including those with fluoro-substituents, have shown promising anticancer potential, indicating the relevance of such compounds in cancer treatment (Kryshchyshyn-Dylevych et al., 2021).
- Antituberculosis Agents: Indole-2-carboxamides, with fluoro substitutions on the indole ring, have been identified as effective antituberculosis agents, showing their potential in tackling infectious diseases (Kondreddi et al., 2013).
Chemical and Biochemical Probes
- Fluorescent Probes: Ester-derivatized indoles, including fluoro-substituted variants, have been used as fluorescent probes for studying local protein environments, demonstrating their utility in biochemical analysis and imaging (Huang et al., 2018).
Synthesis of Fluorine-Containing Compounds
- Benzothiazin-4-ones Synthesis: Fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones have been synthesized, showcasing the role of fluoro-indoles in the synthesis of complex organic compounds (Nosova et al., 2019).
Mécanisme D'action
Target of Action
4-Fluoro-2-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been associated with a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
Orientations Futures
Indole derivatives, including 4-Fluoro-2-methyl-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
4-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHGDMLJZDQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the quinoline derivative containing 4-Fluoro-2-methyl-1H-indole in cancer research?
A: Research indicates that the quinoline derivative incorporating this compound, specifically 1-[[[4-(this compound-5-yl)oxy-6-methoxyquinoline-7-yl]oxy]methyl]cyclopropylamine, shows promise as a potential treatment for specific types of cancer. Preclinical studies suggest that this compound exhibits anti-tumor activity against squamous cell carcinoma of the lung [] and oesophageal cancer []. Notably, in the case of lung squamous cell carcinoma, the compound demonstrated a significant increase in progression-free survival compared to placebo treatments [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

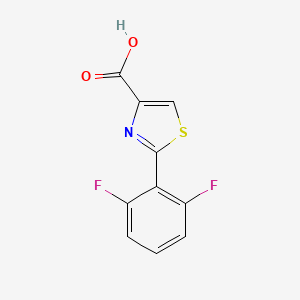
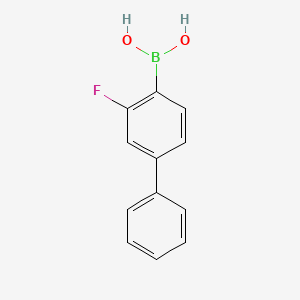
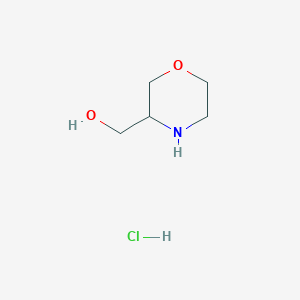
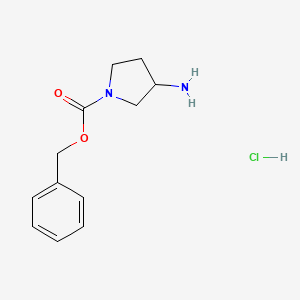
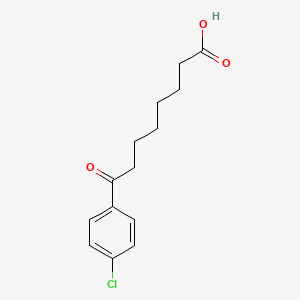
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
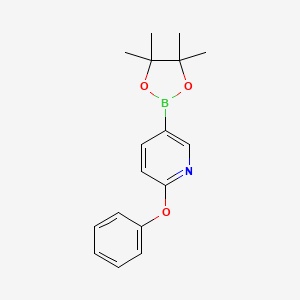
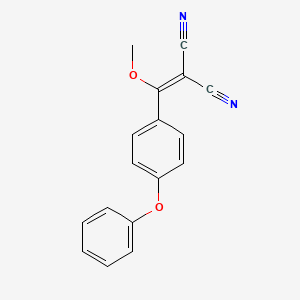
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)

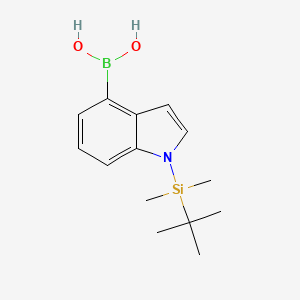
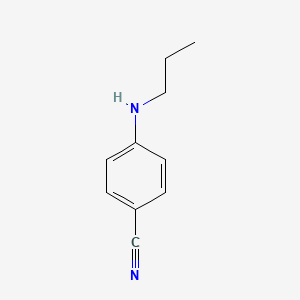

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)